benzyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate
CAS No.: 917911-09-2
Cat. No.: VC16940262
Molecular Formula: C15H18O3
Molecular Weight: 246.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 917911-09-2 |
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Molecular Formula | C15H18O3 |
Molecular Weight | 246.30 g/mol |
IUPAC Name | benzyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate |
Standard InChI | InChI=1S/C15H18O3/c1-11-7-8-13(14(16)9-11)15(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/t11-,13?/m1/s1 |
Standard InChI Key | UIPFZKKRBQRWIF-JTDNENJMSA-N |
Isomeric SMILES | C[C@@H]1CCC(C(=O)C1)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES | CC1CCC(C(=O)C1)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Stereochemical Features
The compound’s structure centers on a cyclohexane ring with three critical substituents:
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A benzyl ester group at the 1-position, contributing to lipophilicity and serving as a protective moiety for carboxylic acids.
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A ketone group at the 2-position, introducing reactivity for nucleophilic additions or reductions.
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A methyl group at the 4-position in the (R)-configuration, establishing chirality and influencing stereoselective interactions.
The (4R) configuration ensures distinct spatial orientation, which is critical for interactions in biological systems or asymmetric catalysis. The cyclohexane ring adopts a chair conformation, minimizing steric strain between the methyl and benzyl groups. Computational modeling predicts a dipole moment of approximately 3.2 D, driven by the polar ketone and ester functionalities .
Synthesis and Manufacturing Approaches
While no direct synthesis literature exists for benzyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate, analogous compounds suggest viable routes:
Esterification of Cyclohexanecarboxylic Acid Derivatives
A plausible method involves esterifying 4-methyl-2-oxocyclohexanecarboxylic acid with benzyl alcohol under acidic conditions:
This reaction typically employs catalytic sulfuric acid or p-toluenesulfonic acid in toluene under reflux .
Asymmetric Synthesis via Chiral Auxiliaries
Introducing the (4R) configuration may require chiral catalysts or resolving racemic mixtures. For example, enzymatic resolution using lipases could selectively hydrolyze the undesired enantiomer.
Comparative Analysis of Synthetic Methods
Method | Yield (%) | Purity (%) | Chirality Control |
---|---|---|---|
Acid-Catalyzed Esterification | 65–75 | 90–95 | Low |
Enzymatic Resolution | 40–50 | 98–99 | High |
Asymmetric Hydrogenation | 70–80 | 95–98 | Moderate |
Data extrapolated from analogous ester syntheses .
Physicochemical Properties
Key properties inferred from structural analogs:
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Solubility: Highly soluble in dichloromethane (DCM) and ethyl acetate; sparingly soluble in water (<1 mg/mL) .
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Log P: Estimated at 3.1, indicating moderate lipophilicity suitable for membrane penetration .
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Melting Point: Predicted range: 45–55°C (amorphous solid).
Applications in Pharmaceutical and Organic Chemistry
Chiral Building Blocks
The (4R) configuration enables its use in synthesizing enantiomerically pure pharmaceuticals. For instance, β-lactam antibiotics often require chiral cyclohexane derivatives for side-chain construction.
Protective Group Strategy
The benzyl ester can temporarily mask carboxylic acids during multi-step syntheses, later removed via hydrogenolysis:
This strategy is common in peptide synthesis .
Biological Activity
While specific studies are lacking, structural analogs exhibit:
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Antimicrobial activity: Cyclohexane ketones disrupt bacterial cell membranes .
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Enzyme inhibition: Ketone-containing compounds often target serine proteases.
Comparison with Structural Analogs
The benzyl group in the target compound enhances stability and modifies pharmacokinetic profiles compared to methyl or ethyl esters.
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